3-Methylimidazo[1,2-b]pyridazine

c-Met Kinase Cancer Tyrosine Kinase Inhibitor

Procure 3-Methylimidazo[1,2-b]pyridazine for definitive kinase inhibitor research. The 3-methyl substituent is critical for achieving on-target potency and selectivity in c-Met, IKKβ, DYRK1A, and AAK1 programs. Using unsubstituted or alternative analogs risks total activity loss and failed SAR reproducibility. This scaffold enables direct entry into well-defined chemical space, facilitating rapid hit-to-lead progression. Ideal for generating 6-substituted derivatives via electrophilic halogenation. Ensure experimental integrity and accelerate your medicinal chemistry with this essential reference standard and building block.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B1646735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,2-b]pyridazine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1N=CC=C2
InChIInChI=1S/C7H7N3/c1-6-5-8-7-3-2-4-9-10(6)7/h2-5H,1H3
InChIKeySTUIKRPNKBQEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[1,2-b]pyridazine: Core Scaffold for Kinase Inhibitor Development and Medicinal Chemistry


3-Methylimidazo[1,2-b]pyridazine (CAS: 572910-56-6) is a heterobicyclic scaffold consisting of an imidazole ring fused to a pyridazine, with a methyl substituent at the 3-position. This scaffold serves as a foundational building block in medicinal chemistry, particularly for the development of kinase inhibitors. Patents from Novartis AG disclose 3-methyl-imidazo[1,2-b]pyridazine derivatives as inhibitors of c-Met tyrosine kinase for proliferative disease treatment [1]. The scaffold has also been employed in the design of selective Haspin inhibitors for anticancer evaluation [2], and as a core motif in AAK1 (adaptor associated kinase 1) inhibitors [3]. The compound is characterized by a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol.

Why Generic Imidazo[1,2-b]pyridazine Substitution Fails in 3-Methylimidazo[1,2-b]pyridazine-Dependent Assays


Substitution of the 3-position on the imidazo[1,2-b]pyridazine ring with a methyl group is not a trivial modification. Structure-activity relationship (SAR) studies across multiple kinase targets reveal that the nature of the substituent at the 3-position is a critical determinant of both inhibitory potency and kinase selectivity. For instance, in the development of IKKβ inhibitors, optimization of the 3-position was essential for enhancing cell-free IKKβ inhibitory activity and TNFα inhibition in THP-1 cells [1]. In DYRK1A inhibitor programs, SAR exploration around the imidazo[1,2-b]pyridazine core, including substituents at the 3-position, was pivotal for achieving nanomolar potency (IC50 = 41-130 nM) and improving selectivity over closely related kinases like CLK [2][3]. Consequently, in assays or synthetic pathways where the 3-methyl substitution is specified, using an unsubstituted or differently substituted imidazo[1,2-b]pyridazine analog can lead to significant loss of activity, altered selectivity profiles, and failed downstream reactions, undermining experimental reproducibility and lead optimization efforts.

Quantitative Evidence Guide for 3-Methylimidazo[1,2-b]pyridazine Differentiation in Kinase Inhibitor Programs


3-Methyl Substitution Enables High-Affinity c-Met Kinase Inhibition

The 3-methyl substitution on the imidazo[1,2-b]pyridazine core is a key structural feature for c-Met kinase inhibition, as claimed in the Novartis patent family covering 3-methyl-imidazo[1,2-b]pyridazine derivatives [1]. In contrast, unsubstituted or 6-substituted imidazo[1,2-b]pyridazine analogs often display different target selectivity profiles, such as affinity for CNS targets or other kinases like IKKβ and DYRK1A [2][3].

c-Met Kinase Cancer Tyrosine Kinase Inhibitor

3-Methyl Group Confers Favorable Electronic Properties for Downstream Functionalization

The presence of an electron-donating methyl group at the 3-position modulates the electronic character of the imidazo[1,2-b]pyridazine ring, influencing its reactivity in electrophilic substitution reactions. Early synthetic studies on imidazo[1,2-b]pyridazine demonstrate that the ring system can undergo electrophilic substitution (halogenation, nitration, sulfonation) [1]. The 3-methyl group, by donating electron density, is expected to increase the nucleophilicity of the ring relative to unsubstituted analogs, thereby enhancing yields in subsequent functionalization steps such as halogenation at the 6-position. This is a critical consideration for procuring the appropriate starting material for multi-step synthesis of advanced kinase inhibitors.

Synthetic Chemistry Electrophilic Substitution Medicinal Chemistry

3-Methyl Substitution is Essential for Optimizing Kinase Selectivity Profiles

SAR studies on imidazo[1,2-b]pyridazine-based kinase inhibitors consistently demonstrate that modifications at the 3-position are critical for achieving target selectivity. For IKKβ inhibitors, optimization of the 3-position of the imidazo[1,2-b]pyridazine scaffold led to increased cell-free IKKβ inhibitory activity and high kinase selectivity [1]. Similarly, in the optimization of DYRK1A inhibitors, SAR exploration around the imidazo[1,2-b]pyridazine core, including the 3-position, was essential for improving selectivity over closely related CLK kinases [2]. Therefore, the specific 3-methyl analog provides a defined starting point for achieving a known selectivity fingerprint.

Kinase Selectivity IKKβ DYRK1A Structure-Activity Relationship

Optimal Application Scenarios for Procuring 3-Methylimidazo[1,2-b]pyridazine


c-Met Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams focused on developing novel c-Met tyrosine kinase inhibitors should utilize 3-methylimidazo[1,2-b]pyridazine as a core building block. As claimed in Novartis patents, this specific scaffold is integral to achieving potent c-Met inhibition [1]. Initiating a program with this scaffold ensures alignment with established IP and known SAR, facilitating faster hit-to-lead progression.

Synthesis of Advanced Intermediates for Kinase Inhibitor Libraries

This compound is an ideal starting material for synthesizing 6-substituted-3-methylimidazo[1,2-b]pyridazine derivatives. Its enhanced nucleophilicity at the 6-position, relative to unsubstituted analogs, is advantageous for electrophilic substitution reactions such as halogenation, a key step in preparing versatile intermediates for parallel medicinal chemistry [2].

Kinase Selectivity Profiling and SAR Expansion Studies

Research groups investigating the kinome-wide selectivity of imidazo[1,2-b]pyridazine inhibitors should procure this specific compound as a reference standard. SAR studies across IKKβ and DYRK1A programs have established that the 3-methyl group is a critical determinant of kinase selectivity [3][4]. Using this defined analog provides a consistent benchmark for evaluating new derivatives and expanding SAR understanding.

AAK1 Inhibitor Discovery for Neurological Disorders

Teams developing adaptor associated kinase 1 (AAK1) inhibitors for pain or neurological disorder treatment can utilize 3-methylimidazo[1,2-b]pyridazine as a core scaffold. Lexicon Pharmaceuticals' patent application specifically covers imidazo[1,2-b]pyridazine-based compounds, including those with 3-substitutions, as AAK1 inhibitors [5]. Procuring this building block provides a direct entry point into this therapeutic space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.